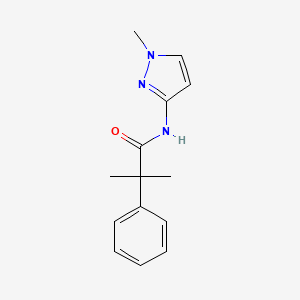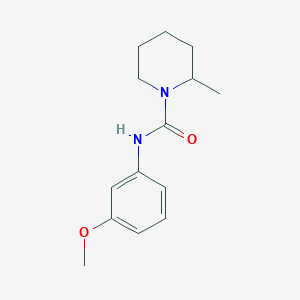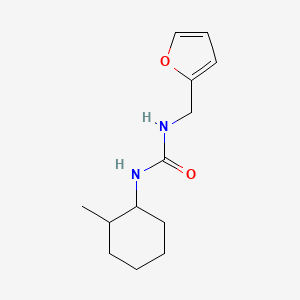![molecular formula C18H18FNO2 B7508497 (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its ability to modulate various biological pathways.
Applications De Recherche Scientifique
(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves its ability to modulate various biological pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. It also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in the brain. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to improve cognitive function and motor coordination in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is its ability to modulate various biological pathways, making it a potential therapeutic candidate for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone. One direction is to study its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves the reaction of 4-(4-hydroxyphenyl)piperidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate, and the product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-3-1-2-15(12-16)18(22)20-10-8-14(9-11-20)13-4-6-17(21)7-5-13/h1-7,12,14,21H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVMCJKJOIMMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)



